Stereochemical Configuration vs. Diastereomer
The target compound possesses a defined (S,R) stereochemical configuration, whereas its diastereomer, ((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol (CAS 1821707-09-8), features the opposite (R,S) configuration. This difference is critical for stereochemical outcomes in asymmetric reactions. The target compound has two defined atom stereocenters, while the diastereomer similarly has two defined atom stereocenters but of opposite chirality . No head-to-head comparative catalytic data was identified in the accessible literature for these specific diastereomers; however, the fundamental principle of diastereomeric differentiation in chiral recognition mandates that they are not interchangeable in enantioselective transformations.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | Defined Atom Stereocenter Count: 2; Configuration: (S) at pyrrolidine C3, (R) at benzylic carbon |
| Comparator Or Baseline | ((R)-1-((S)-1-phenylethyl)pyrrolidin-3-yl)methanol (CAS 1821707-09-8): Defined Atom Stereocenter Count: 2; Configuration: (R) at pyrrolidine C3, (S) at benzylic carbon |
| Quantified Difference | Opposite absolute configuration at both stereocenters (inversion of stereochemical relationships). |
| Conditions | Structural analysis based on IUPAC nomenclature and stereodescriptors derived from SMILES and InChI keys (RQTYGPRJDFTUGU-NEPJUHHUSA-N vs. that of the diastereomer). |
Why This Matters
Procurement of the correct (S,R) diastereomer is non-negotiable for applications where stereochemistry dictates molecular recognition, binding, or catalytic selectivity.
